molecular formula C11H15ClN2O2 B2926488 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 956369-98-5

3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No. B2926488
CAS RN: 956369-98-5
M. Wt: 242.7
InChI Key: MWVDONPTZBRDPV-AATRIKPKSA-N
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Description

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Synthesis Analysis

A series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized in one step by condensing suitably substituted propenones, hydrazine, and acetic/propionic acid .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Velaparthi et al. presented a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent M. tuberculosis pantothenate synthestase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary widely. For instance, the boiling point of a related compound was predicted to be 799.1±60.0 °C, and the density was predicted to be 1.40±0.1 g/cm3 .

Scientific Research Applications

Optical Nonlinearity Applications

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the chemical structure of interest, has shown promise for applications in optical nonlinearity. A study by Chandrakantha et al. (2013) synthesized a novel series of these compounds, finding that certain derivatives exhibited significant optical nonlinearity, suggesting potential for optical limiting applications. This indicates that derivatives of 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid could be explored for similar applications in fields such as laser technology and optical data processing (Chandrakantha et al., 2013).

Corrosion Inhibition

The efficacy of pyrazole derivatives as corrosion inhibitors for metals in acidic environments has been documented. Ouali et al. (2013) investigated the impact of synthesized pyrazole compounds on the corrosion of C38 steel in hydrochloric acid solution. The study concluded that these compounds demonstrated high anticorrosion activity, which points to the potential use of 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid derivatives as corrosion inhibitors in industrial applications (Ouali et al., 2013).

Synthesis and Catalysis

Research into the reactivity of vinylacetic acid with pyrazoles, such as studies by Khachatryan et al. (2020), can provide insights into the catalytic applications of related compounds. These studies explore the aza-Michael reaction and isomerization processes, which are fundamental in synthetic chemistry for creating complex molecules, suggesting potential catalytic roles for 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in synthesizing novel organic compounds (Khachatryan et al., 2020).

Antimicrobial Activity

The synthesis and biological evaluation of organosilicon(IV) complexes derived from Schiff bases, including those related to the chemical structure , have been explored for their antimicrobial properties. Devi et al. (2015) synthesized a series of these complexes, demonstrating improved biological activity against various bacteria and fungi upon complexation. This suggests potential research avenues for 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in developing new antimicrobial agents (Devi et al., 2015).

Charge-Transfer Chemistry

Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline derivatives, highlighting the significance of such compounds in developing charge-transfer complexes with potential applications in electronics and sensing technologies. This research underscores the potential for compounds like 3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid to be utilized in the development of new materials with charge-transfer capabilities (Adam et al., 2021).

Mechanism of Action

The mechanism of action of pyrazoles is diverse due to their broad spectrum of biological activities. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Future Directions

Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, they have attracted the attention of many researchers to study their skeleton chemically and biologically . It is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact on the design of synthetic methods .

properties

IUPAC Name

(E)-3-(1-butyl-5-chloro-3-methylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-3-4-7-14-11(12)9(8(2)13-14)5-6-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDONPTZBRDPV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=N1)C)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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